molecular formula C16H16N4O3 B2467949 N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)pyrazine-2-carboxamide CAS No. 1210331-32-0

N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)pyrazine-2-carboxamide

Cat. No. B2467949
CAS RN: 1210331-32-0
M. Wt: 312.329
InChI Key: HFVXMWZZDBGZBA-UHFFFAOYSA-N
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Description

“N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)pyrazine-2-carboxamide” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms . The compound also contains a pyrazine ring, which is a six-membered aromatic ring with two nitrogen atoms .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrrolidine ring, possibly from different cyclic or acyclic precursors, and the functionalization of preformed pyrrolidine rings . The pyrazine ring could be formed separately and then attached to the pyrrolidine ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrolidine and pyrazine rings, as well as the methoxy and carboxamide groups. The spatial orientation of substituents can lead to different biological profiles of drug candidates, due to the different binding mode to enantioselective proteins .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the pyrrolidine and pyrazine rings, as well as the methoxy and carboxamide groups, would likely contribute to its physicochemical parameters .

Scientific Research Applications

Synthesis and Characterization

The compound has been involved in the synthesis of new chemical entities with potential biological activities. For instance, Hassan, Hafez, and Osman (2014) synthesized 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides through the reaction of N-(aryl)-2-cyano-3-[(4-methoxyphenyl)amino]-3-(methylthio)acrylamides with hydrazine hydrate, indicating its role in creating new pyrazole and pyrazolopyrimidine derivatives with in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan, Hafez, & Osman, 2014).

Biological Activity

Research has also focused on the biological activities of derivatives synthesized using this compound. Bialy and Gouda (2011) explored cyanoacylation of 2-amino-tetrahydrobenzothiophene-3-carboxylate ethyl ester, leading to cyanoacetamide derivatives with evaluated antitumor and antioxidant activities, showcasing the potential of such compounds in medicinal chemistry applications (Bialy & Gouda, 2011).

Materials Science

In materials science, the compound's derivatives have been studied for their potential applications. For example, the synthesis and characterization of N-oxides of some 2-substituted quinoxalines and pyrazines, as reported by Elina et al. (1976), reveal insights into the properties and applications of nitrogen-containing heterocyclic compounds in various industrial and technological fields (Elina, Musatova, Peresleni, & Padeĭskaya, 1976).

Antimicrobial and Antitubercular Activities

The derivative's applications extend to antimicrobial and antitubercular activities, as evidenced by research on novel heterocyclic compounds. Gad-Elkareem, Abdel-fattah, and Elneairy (2011) synthesized thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives showing promising antimicrobial activities, highlighting the therapeutic potential of these derivatives (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).

Future Directions

The design and synthesis of new compounds containing a pyrrolidine ring is an active area of research in medicinal chemistry . Future work could involve the synthesis of analogs of “N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)pyrazine-2-carboxamide” with different substituents, to explore their biological activity and potential as drug candidates.

properties

IUPAC Name

N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O3/c1-23-14-9-11(19-16(22)12-10-17-6-7-18-12)4-5-13(14)20-8-2-3-15(20)21/h4-7,9-10H,2-3,8H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFVXMWZZDBGZBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)NC(=O)C2=NC=CN=C2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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